5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
CAS No.: 502132-92-5
Cat. No.: VC4716961
Molecular Formula: C11H13N3O
Molecular Weight: 203.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502132-92-5 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.245 |
| IUPAC Name | 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14) |
| Standard InChI Key | GLPUVPKXMFGLJP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=CC(=NN2)N |
Introduction
Chemical Identity and Structural Features
5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine belongs to the 5-aminopyrazole family, characterized by a pyrazole ring substituted with an amino group at position 3 and a 2-ethoxyphenyl moiety at position 5. Its molecular formula is CHNO, with a molecular weight of 203.24 g/mol. The IUPAC name derives from its substitution pattern: 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine.
Key Structural Attributes:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its electron-deficient character and reactivity .
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2-Ethoxyphenyl Substituent: The ethoxy group (-OCHCH) at the ortho position of the phenyl ring enhances lipophilicity and influences intermolecular interactions.
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Amino Group: The -NH group at position 3 enables hydrogen bonding and participation in condensation reactions .
Synthetic Methodologies
The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine leverages established strategies for 5-aminopyrazoles, optimized for its specific substituents.
Condensation of β-Ketonitriles with Hydrazines
The most widely used method involves reacting β-ketonitriles with hydrazine hydrate. For example:
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2-Ethoxybenzoylacetonitrile is treated with hydrazine hydrate in ethanol under reflux.
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Cyclization occurs spontaneously, forming the pyrazole ring .
Reaction Conditions:
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Solvent: Ethanol or methanol
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Temperature: 80–100°C
Alternative Routes
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Mannich Reactions: Employing formaldehyde and secondary amines to introduce substituents .
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Reductive Amination: Using sodium borohydride to reduce imine intermediates .
Table 1: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| β-Ketonitrile Condensation | Hydrazine hydrate | 85 | >95 |
| Mannich Reaction | Formaldehyde, amine | 65 | 90 |
| Reductive Amination | NaBH, MeOH | 75 | 88 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but prone to oxidation in acidic environments .
Spectroscopic Characterization
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H NMR (400 MHz, DMSO-d): δ 7.8 (d, 1H, Ar-H), 6.9–7.2 (m, 3H, Ar-H), 5.6 (s, 1H, pyrazole-H), 4.1 (q, 2H, OCH), 1.4 (t, 3H, CH).
Biological Activities
Antimicrobial Properties
In vitro studies on analogous 5-aminopyrazoles demonstrate broad-spectrum activity:
Table 2: Antimicrobial Activity of Pyrazole Analogs
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Amino-1-(4-methylphenyl) | 25 | Staphylococcus aureus |
| Target Compound (Predicted) | 30 | Escherichia coli |
Mechanistically, the ethoxy group enhances membrane permeability, while the pyrazole core disrupts bacterial cell wall synthesis .
Enzyme Inhibition
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Monoamine Oxidase (MAO): Competitive inhibition with K = 0.2 µM, indicating potential for treating neurodegenerative diseases.
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Structural modifications (e.g., halogenation) improve pharmacokinetic profiles .
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Drug Candidates: Analogs are under investigation for Alzheimer’s disease and antibiotic-resistant infections .
Material Science
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Coordination Complexes: The amino group chelates metal ions, enabling applications in catalysis.
Comparison with Analogous Compounds
Substituent Effects
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Ethoxy vs. Methoxy: Ethoxy derivatives exhibit 20% higher metabolic stability due to reduced oxidative degradation.
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Amino vs. Methyl: The -NH group enhances solubility but reduces lipophilicity compared to methyl-substituted analogs .
Table 3: Structural Influence on Bioactivity
| Compound | LogP | IC (MAO-A) |
|---|---|---|
| 5-(2-Ethoxyphenyl) Derivative | 2.1 | 0.2 µM |
| 5-(2-Methoxyphenyl) Analog | 1.8 | 0.5 µM |
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